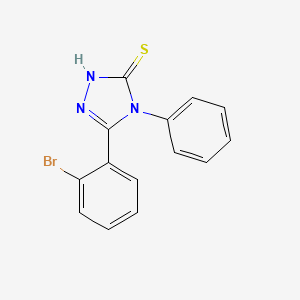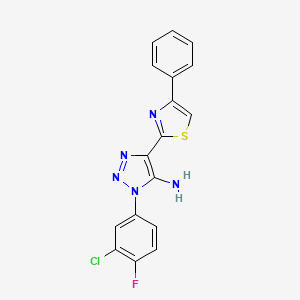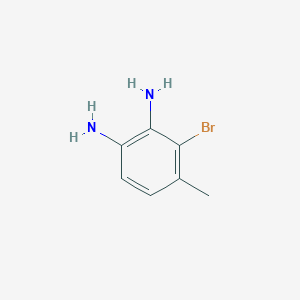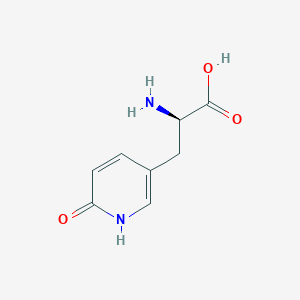![molecular formula C13H21BrN2OSi B2862888 [1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane CAS No. 1795452-14-0](/img/structure/B2862888.png)
[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C is a complex organic molecule featuring a bromine atom, a silicon atom, and a unique ring structure
Mechanism of Action
Target of Action
Bromopyrimidines are generally known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Bromopyrimidines typically interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Bromopyrimidines, in general, are known to influence a variety of biochemical pathways, particularly those involving nucleic acid synthesis and metabolism .
Result of Action
Bromopyrimidines are generally known to have significant effects at the molecular and cellular levels, often leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C typically involves multiple steps:
Formation of the initial ring structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination can be performed using bromine or a bromine-containing reagent under controlled conditions.
Incorporation of the silicon-containing group: This step often involves a silylation reaction using a silicon-containing reagent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale cyclization reactions: Utilizing high-efficiency catalysts to form the ring structure.
Continuous bromination processes: Ensuring consistent introduction of the bromine atom.
Automated silylation: Employing automated systems to incorporate the silicon-containing group efficiently.
Chemical Reactions Analysis
Types of Reactions
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©H: Similar structure but with a hydrogen atom instead of a silicon-containing group.
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©F: Similar structure but with a fluorine atom instead of a silicon-containing group.
Uniqueness
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C:
Properties
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2OSi/c1-12(2,3)18(4,5)17-13(6-7-13)11-15-8-10(14)9-16-11/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNWGZESXBBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2862806.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)
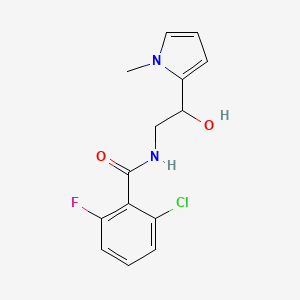
![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)
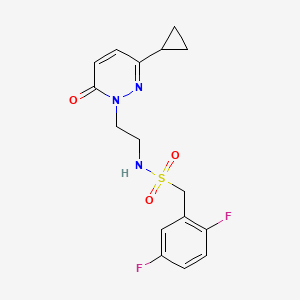
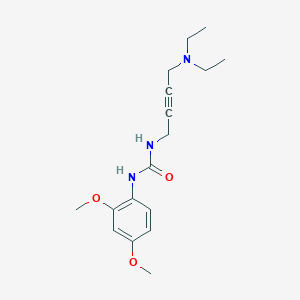
![N-[1-(ADAMANTAN-1-YL)-2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B2862814.png)
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862818.png)

